D-Ethylgonendione
Description
Structure
2D Structure
Properties
Molecular Formula |
C19H26O2 |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
(8R,9S,10R,14S)-13-ethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H26O2/c1-2-19-10-9-15-14-6-4-13(20)11-12(14)3-5-16(15)17(19)7-8-18(19)21/h11,14-17H,2-10H2,1H3/t14-,15+,16+,17-,19?/m0/s1 |
InChI Key |
SBLHOJQRZNGHLQ-YLVOMZDISA-N |
Isomeric SMILES |
CCC12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34 |
Canonical SMILES |
CCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34 |
Origin of Product |
United States |
Preparation Methods
Biotechnological Preparation
Microbial Hydroxylation Using Penicillium raistrickii
A key step in D-ethylgonendione synthesis is the stereoselective 15α-hydroxylation, achieved via microbial transformation. Penicillium raistrickii catalyzes this reaction in deep eutectic solvent (DES)-containing systems, enhancing substrate solubility and reaction efficiency.
Reaction Conditions and Outcomes
| Parameter | Detail | Source |
|---|---|---|
| Substrate | This compound | |
| Solvent System | Choline chloride-glycerol (1:2 molar) | |
| Temperature | 28–30°C | |
| Reaction Time | 72 hours | |
| Conversion Rate | 92–95% | |
| Selectivity (15α-OH) | >98% |
This method avoids toxic organic solvents and achieves high enantiomeric purity, making it environmentally favorable.
Chemical Synthesis Approaches
Cyclopentanedione Precursor Method
The D-ring of this compound is constructed using 2-ethyl-1,3-cyclopentanedione (44 ) as a precursor. This approach, developed by Smith et al., involves a Michael addition followed by cyclization.
Key Steps
- Michael Addition : Enolate of 44 reacts with enone 43 to form triketone 45 .
- Acid-Catalyzed Dehydration : Forms the tetracyclic steroid backbone.
- Regioselective Hydrogenation : Introduces Cn-C14 trans-hydrindane stereochemistry.
Performance Metrics
| Step | Catalyst/Conditions | Yield | Source |
|---|---|---|---|
| Michael Addition | KOH/MeOH, 19 h, 100°C | 100% | |
| Dehydration | p-TsOH, benzene, 5 h | 58% | |
| Hydrogenation | Pd/CaCO₃, H₂, 2 h | 83% |
Comparative Analysis of Methods
Efficiency and Sustainability
| Method | Yield (%) | Solvent Toxicity | Energy Demand | Scalability |
|---|---|---|---|---|
| Microbial Hydroxylation | 92–95 | Low (DES) | Moderate | Industrial |
| Cyclopentanedione Route | 58–83 | High (Benzene) | High | Laboratory |
| Hydrogenation | 75–86 | Moderate | High | Industrial |
Biotechnological methods excel in sustainability but require specialized fermentation infrastructure. Chemical routes offer higher yields but involve hazardous reagents.
Recent Advancements
Deep Eutectic Solvent (DES) Innovations
DESs like choline chloride-glucose (1.5:1) enhance cofactor recycling in redox reactions, enabling substrate concentrations up to 100 mM without enzyme inhibition.
Photochemical Cyclization
Rebek’s group demonstrated photochemical D-ring closure using tryptophan derivatives, reducing reliance on toxic catalysts.
Chemical Reactions Analysis
Types of Reactions
D-Ethylgonendione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Halogenation and other substitution reactions can modify the steroid nucleus.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
D-Ethylgonend
Comparison with Similar Compounds
16,17α-Epoxyprogesterone
- Structural Similarity : Both D-ethylgonendione and 16,17α-epoxyprogesterone are substrates for CYP68J5 in A. ochraceus .
- Hydroxylation Specificity :
- Industrial Relevance : While 16,17α-epoxyprogesterone hydroxylation is efficient, this compound’s side product formation necessitates enzyme engineering to improve selectivity .
Table 1: Comparison of CYP68J5 Activity on this compound vs. 16,17α-Epoxyprogesterone
Progesterone and Derivatives
- Progesterone : A foundational steroid modified at positions like C-11α, C-16α, and C-21 for glucocorticoid synthesis. Unlike this compound, progesterone derivatives prioritize hydroxylation at C-21 (e.g., 11-deoxycorticosterone) using engineered P450s like CYP154C5 .
- Nosterone and Epitestosterone: These steroids undergo selective C-7β-hydroxylation (75–95% selectivity) via enzymes like LG-23, contrasting with this compound’s C-11α preference .
Table 2: Hydroxylation Patterns in Key Steroids
| Compound | Hydroxylation Site | Enzyme | Selectivity | Application |
|---|---|---|---|---|
| This compound | C-11α | CYP68J5 | ~60% | Desogestrel synthesis |
| 16,17α-Epoxyprogesterone | C-11α | CYP68J5 | >95% | Glucocorticoid precursors |
| Progesterone | C-16α, C-21 | CYP154C5 variants | Variable | Anti-inflammatory agents |
| Nosterone | C-7β | LG-23 | 75–95% | Undisclosed |
15α-Hydroxy-D-Ethylgonendione
- Enzymatic Pathway: Penicillium raistrickii mediates 15α-hydroxylation of this compound in deep eutectic solvents (DESs), yielding 15α-hydroxy-D-ethylgonendione, a precursor to gestodene (another contraceptive) .
- Comparison with 11α-Hydroxylation :
Key Challenges and Engineering Strategies
- CYP68J5 Limitations : Low specificity for this compound results in costly purification. Protein engineering (e.g., error-prone PCR) aims to enhance regioselectivity .
- Alternative Systems : P. raistrickii’s 15α-hydroxylation offers a cleaner route to gestodene, though scalability in DESs requires optimization .
Q & A
Q. What strategies differentiate between DES-mediated and ionic liquid-mediated biocatalytic systems for this compound modification?
- Methodological Answer : Compare solvent toxicity via microbial viability assays (e.g., LIVE/DEAD staining) and enzyme half-life measurements. For DESs, prioritize eutectic mixtures with low water activity to stabilize hydrophobic substrates. For ionic liquids, optimize anion-cation pairs (e.g., imidazolium-based) to balance solubility and biocompatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
